molecular formula C25H46O3 B7853656 (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimenthyl-1,3-dioxolane

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimenthyl-1,3-dioxolane

Cat. No.: B7853656
M. Wt: 394.6 g/mol
InChI Key: LMHCQSYOFZFRMI-AGZQWMCOSA-N
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Description

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, also known as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-ethanol, is a chiral 1,3-dioxolane derivative characterized by a hydroxyethyl substituent at the 4-position and two methyl groups at the 2,2-positions. Its stereochemistry is defined by the (4S) configuration, contributing to its optical activity ([α]$_{D}^{20}$ = +5.95 in CHCl₃ for structurally related compounds) .

Properties

IUPAC Name

2-[(4S)-2,2-bis(5-methyl-2-propan-2-ylcyclohexyl)-1,3-dioxolan-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O3/c1-16(2)21-9-7-18(5)13-23(21)25(27-15-20(28-25)11-12-26)24-14-19(6)8-10-22(24)17(3)4/h16-24,26H,7-15H2,1-6H3/t18?,19?,20-,21?,22?,23?,24?,25?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHCQSYOFZFRMI-AGZQWMCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C2(OCC(O2)CCO)C3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C(C1)C2(OC[C@@H](O2)CCO)C3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a chiral compound belonging to the dioxolane class of chemicals. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry, synthesis processes, and relevant case studies.

  • Molecular Formula : C7_7H14_{14}O3_3
  • Molecular Weight : 146.19 g/mol
  • Boiling Point : 98 °C at 15 mmHg
  • Density : 1.027 g/mL at 25 °C
  • Optical Activity : [α]20/D_{20/D} +2°, c = 1% in chloroform

Applications in Synthesis

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is primarily utilized as an intermediate in organic synthesis. Notable applications include:

  • Total Synthesis of Bioactive Compounds : It has been employed in the total synthesis of various natural products such as rugulactone and other biologically active molecules .
  • Chiral Center Introduction : The compound serves as a chiral building block in synthesizing complex molecules, enhancing selectivity in reactions .

Antidiabetic Properties

Research indicates that derivatives of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane may exhibit antidiabetic properties. For instance, it has been used as a precursor for compounds that demonstrate glucose-lowering effects in animal models .

Neuroprotective Effects

Studies have suggested potential neuroprotective effects associated with dioxolane derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their therapeutic potential in neurodegenerative diseases .

Case Study 1: Synthesis of Protectin D1

In a notable study, (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane was utilized to introduce a chiral center selectively during the total synthesis of protectin D1, a compound known for its anti-inflammatory properties .

Case Study 2: Antidiabetic Molecule Synthesis

Another significant application was its use as a starting material in synthesizing cytopiloyne, an antidiabetic molecule. This synthesis demonstrated the compound's utility in developing therapeutics aimed at managing diabetes mellitus .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntidiabeticPrecursor for compounds with glucose-lowering effects
NeuroprotectivePotential protection against oxidative stress
Synthesis ApplicationsUsed in synthesizing bioactive natural products

Scientific Research Applications

Organic Synthesis

One of the primary applications of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is in organic synthesis. It serves as an intermediate for creating various compounds through reactions such as O-propargylation. This process allows for the preparation of (prop-2-ynyloxy)ethyl-tethered dioxolanes, which are valuable in further synthetic pathways .

Case Study: Synthesis of Rugulactone

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane has been utilized in the total synthesis of rugulactone. This compound is known for its biological activity and potential therapeutic applications. The synthesis involves multiple steps where this dioxolane acts as a crucial building block, enhancing the efficiency and yield of the overall process .

Medicinal Chemistry

In medicinal chemistry, (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological systems effectively.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. The hydroxyl group and dioxolane ring contribute to its ability to modulate biological activities, making it a candidate for drug development .

Material Science

The compound also finds applications in material science, particularly in the formulation of polymers and resins. Its unique structure can enhance the properties of materials, such as flexibility and thermal stability.

Data Table: Properties of Dioxolanes in Material Science

CompoundApplication AreaKey Properties
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolanePolymer SynthesisEnhances flexibility and stability
Other DioxolanesCoatingsImproved adhesion and durability

Analytical Chemistry

In analytical chemistry, (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can be used as a standard reference material for chromatographic analysis due to its well-defined chemical structure and properties.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3-Dioxolane Derivatives

Structural and Stereochemical Differences

The table below highlights key structural variations and stereochemical properties among (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane and analogous compounds:

Compound Name Substituents Configuration Optical Rotation ([α]$_{D}^{20}$) Key References
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane 4-(2-Hydroxyethyl), 2,2-dimethyl (4S) +5.95 (CHCl₃)
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 4,5-dicarboxylate, 2-hydroxyphenyl (4R,5R) -80 (CHCl₃)
(4R,5S)-4-Allyl-2,2-dimethyl-5-phenyl-1,3-dioxolane 4-Allyl, 5-phenyl (4R,5S) +5.95 (CHCl₃)
(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane 4-Chloromethyl (4S) Not reported
rel-(2R,4S,5R)-4-(2′-Chloro-5′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolane 2′-Chloro-5′-methoxyphenyl, 2,5-dimethyl (2R,4S,5R) Not reported

Key Observations :

  • Substituents at the 4-position significantly influence reactivity and applications. For example, hydroxyethyl and chloromethyl groups enhance solubility in polar solvents, while aryl or carboxylate groups increase rigidity .
  • Stereochemical configuration dictates optical activity and biological interactions. The (4R,5R) configuration in dicarboxylate derivatives results in pronounced levorotation , whereas (4S) hydroxyethyl derivatives exhibit dextrorotation .
Table 2: Antimicrobial Activity of Selected 1,3-Dioxolanes
Compound MIC Range (µg/mL) Against Bacteria MIC Range (µg/mL) Against Fungi Key Applications References
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane derivatives (e.g., Compound 7) 4.8–5000 (broad-spectrum) 4.8–5000 Antibacterial/antifungal agents
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane Not directly tested Not directly tested Chiral intermediate in drug synthesis
Ruthenium complex with 4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane ligand N/A N/A Asymmetric hydrogenation catalyst

Key Observations :

  • 1,3-Dioxolanes with aromatic or carboxylate substituents (e.g., Compound 7) exhibit potent antimicrobial activity, with MIC values as low as 4.8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Chiral dioxolane ligands in ruthenium complexes enable enantioselective catalysis, underscoring their versatility in organic synthesis .

Q & A

Q. What are the established synthetic routes for (4S)-(+)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, and how are intermediates characterized?

The synthesis typically begins with chiral precursors such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol. Key steps include:

  • Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions .
  • Protection/deprotection : React with dimethoxypropane under acidic conditions to form the dioxolane ring, followed by hydroxyethyl group introduction via alkylation or oxidation .
  • Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or crystallization (e.g., from DCM/hexane) yields high-purity intermediates .
  • Characterization : ¹H/¹³C NMR (e.g., δ 1.3–1.5 ppm for dimethyl groups, δ 3.6–4.2 ppm for dioxolane protons) and GC-MS (m/z peaks corresponding to molecular ion and fragmentation patterns) .

Table 1 : Example NMR Data for a Related Dioxolane Derivative

Proton Positionδ (ppm)MultiplicityIntegration
CH(CH₃)₂1.32s6H
OCH₂CH₂OH3.75m2H
Dioxolane OCH₂O4.05t (J=6 Hz)2H

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers .
  • Polarimetry : Measure specific rotation ([α]₂₅^D) to confirm optical activity (e.g., +15° to +25° for S-configuration) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous dioxolanes (e.g., (4S,5S)-derivatives with R-factor ≤0.03) .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF) .
  • Waste disposal : Segregate halogenated waste (if iodinated intermediates are used) and consult certified disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in large-scale synthesis?

  • Catalyst screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance stereoselectivity .
  • Solvent effects : Compare polar aprotic solvents (e.g., acetonitrile) vs. non-polar solvents (e.g., toluene) to stabilize transition states .
  • Temperature control : Lower temperatures (e.g., -20°C) may reduce racemization during hydroxyethyl group installation .

Q. How can conflicting NMR data for structurally similar dioxolanes be resolved?

  • 2D NMR : Perform COSY and HSQC to assign overlapping proton signals (e.g., distinguishing dioxolane protons from hydroxyethyl groups) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
  • Computational validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G*) .

Q. What strategies are effective for studying the environmental fate of this compound?

  • Degradation studies : Expose to UV light or microbial consortia to track abiotic/biotic decomposition via LC-MS .
  • Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential (e.g., logP ~1.5 for similar dioxolanes) .
  • Ecotoxicology : Use Daphnia magna or algal assays to assess acute toxicity (EC₅₀) .

Q. How does this compound serve as a chiral building block in asymmetric synthesis?

  • Ligand design : Incorporate into phosphine or boronate ligands for transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) .
  • Diastereoselective reactions : Use the dioxolane’s rigid structure to control facial selectivity in Diels-Alder or epoxidation reactions .
  • Case study : Analogous dioxolanes enabled >90% ee in the synthesis of L-783,277, a natural product with antitumor activity .

Q. What methodologies address low yields in the final step of dioxolane functionalization?

  • Protecting group strategy : Temporarily mask the hydroxyethyl group as a silyl ether (e.g., TBS) to prevent side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for steps prone to decomposition .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching .

Data Contradiction Analysis Example
If GC-MS shows a molecular ion at m/z 190, but theoretical mass is 188:

  • Hypothesis 1 : Check for isotopic peaks (e.g., chlorine/iodine in impurities) .
  • Hypothesis 2 : Confirm solvent adducts (e.g., acetonitrile, m/z +41) .
  • Resolution : Repeat analysis with high-resolution MS (HRMS) to confirm exact mass (e.g., ±0.001 Da) .

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